molecular formula C6H12ClN3S B6284655 4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride CAS No. 1042449-40-0

4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride

Cat. No.: B6284655
CAS No.: 1042449-40-0
M. Wt: 193.70 g/mol
InChI Key: XRXQLPVPHZHPKL-UHFFFAOYSA-N
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Description

4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride is a chemical compound known for its unique structure and properties. It features an imidazole ring with an aminopropyl side chain and a thione group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride typically involves the reaction of 3-aminopropylamine with carbon disulfide, followed by cyclization to form the imidazole ring. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aminopropyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminopropyl side chain allows it to bind to enzymes or receptors, potentially inhibiting their activity. The thione group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropyltriethoxysilane: Another compound with an aminopropyl group, used in surface functionalization.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Properties

CAS No.

1042449-40-0

Molecular Formula

C6H12ClN3S

Molecular Weight

193.70 g/mol

IUPAC Name

4-(3-aminopropyl)-1,3-dihydroimidazole-2-thione;hydrochloride

InChI

InChI=1S/C6H11N3S.ClH/c7-3-1-2-5-4-8-6(10)9-5;/h4H,1-3,7H2,(H2,8,9,10);1H

InChI Key

XRXQLPVPHZHPKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N1)CCCN.Cl

Purity

95

Origin of Product

United States

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